H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH
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Overview
Description
The compound H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is a peptide consisting of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.
Scientific Research Applications
Chemistry
Peptides like H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH are used as model compounds in studying peptide chemistry, including peptide bond formation, stability, and reactivity.
Biology
In biological research, peptides serve as tools for studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They can also be used as antigens in immunological studies.
Medicine
Peptides have therapeutic potential and are used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents. Peptides are also used in vaccine development and as diagnostic tools.
Industry
In the industrial sector, peptides are used in the production of cosmetics, food additives, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets, modulating various biological processes. The molecular targets and pathways involved vary depending on the peptide’s function.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- TYR-LEU-TYR-GLN-TRP-LEU-GLY-ALA-PRO-VAL-PRO-TYR-PRO-ASP-PRO-LEU-GLA-PRO-ARG-ARG-GLA-VAL-CYS-GLA-LEU
Uniqueness
The uniqueness of H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH lies in its specific amino acid sequence, which determines its structure and function. This peptide may have unique binding properties, stability, or biological activity compared to other similar peptides.
Properties
Molecular Formula |
C65H98N16O19 |
---|---|
Molecular Weight |
1407.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
InChI Key |
XEVUUFOXAJNOGZ-AEXXRSRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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